Cinacalcet
Overview
Description
Cinacalcet is a calcimimetic agent that acts by increasing the sensitivity of the calcium-sensing receptors on the parathyroid gland cells to extracellular calcium. This compound is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis, as well as hypercalcemia in patients with parathyroid carcinoma .
Mechanism of Action
Target of Action
Cinacalcet primarily targets the calcium-sensing receptor (CaSR) . The CaSR is expressed in various human organ tissues and plays a crucial role in maintaining calcium homeostasis .
Mode of Action
This compound acts as a calcimimetic . It mimics the action of calcium on tissues by allosteric activation of the CaSR . This increases the sensitivity of the CaSR to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Biochemical Pathways
This compound’s action on the CaSR affects the regulation of PTH secretion . PTH plays a key role in calcium and phosphorus metabolism. By inhibiting PTH secretion, this compound helps to correct the derangements in calcium and phosphorus metabolism that are often seen in conditions like secondary hyperparathyroidism (HPT) in patients with chronic kidney disease (CKD) .
Pharmacokinetics
Following oral administration, peak plasma concentrations of this compound occur within 2–6 hours . The absolute bioavailability is 20–25%, and this increases if taken with food . This compound is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6 and 1A2) with less than 1% of the parent drug excreted in the urine . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . The pharmacokinetics of this compound are dose proportional over the dose range of 30–180 mg .
Result of Action
The primary result of this compound’s action is the reduction of serum calcium levels . This is achieved through the inhibition of PTH secretion, which in turn decreases the level of calcium in the blood . This effect is beneficial in treating conditions like primary hyperparathyroidism, tertiary hyperparathyroidism, and parathyroid carcinoma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its bioavailability increases when taken with food . Moderate or severe hepatic impairment can increase the exposure to this compound by approximately 2- and 4-fold, respectively . Therefore, dose adjustments may be necessary in such cases .
Biochemical Analysis
Biochemical Properties
Cinacalcet interacts with the calcium-sensing receptor, a G protein-coupled receptor, on the surface of the chief cell of the parathyroid gland . This receptor is the principal negative regulator of parathyroid hormone secretion . This compound increases the sensitivity of these receptors to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone secretion .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression. Specifically, it reduces parathyroid hormone levels, which is associated with a decrease in serum calcium levels .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the calcium-sensing receptor. By increasing the sensitivity of these receptors to extracellular calcium, it inhibits the secretion of parathyroid hormone . This mechanism of action results in changes in gene expression and enzyme activity, particularly those related to calcium regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, serum parathyroid hormone levels decreased significantly after 2 weeks and up to 28 weeks after treatment with this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, administration of this compound resulted in a rapid and substantial (>90%) reduction in plasma parathyroid hormone within 1-2 hours .
Metabolic Pathways
This compound is extensively metabolized via oxidative N-dealkylation to hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized via ß-oxidation and glycine conjugation . The oxidative N-dealkylation process also generates metabolites that contain the naphthalene ring .
Transport and Distribution
This compound is well absorbed, with greater than 74% oral bioavailability of this compound-derived radioactivity in monkeys and humans . In rats, this compound-derived radioactivity was widely distributed into most tissues, with no marked gender-related differences .
Subcellular Localization
The subcellular localization of this compound is primarily at the calcium-sensing receptors on the surface of the chief cell of the parathyroid gland . This localization allows this compound to effectively modulate the activity of these receptors and influence the secretion of parathyroid hormone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinacalcet can be synthesized through several methods, including:
Amide Formation Followed by Reduction: This involves the formation of an amide intermediate from 3-(trifluoromethyl)cinnamic acid and subsequent reduction.
Reductive Amination: This method involves the reaction of an aldehyde with an amine to form an imine, which is then reduced to form the desired product.
Nucleophilic Substitution: This involves the substitution of a suitable leaving group with a nucleophile.
Industrial Production Methods
Industrial production of this compound involves optimizing reaction conditions such as temperature, solvent choice, and agitation speed to ensure high yield and purity. For example, controlling the agitation speed during the formation of Schiff’s base is crucial to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Cinacalcet undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and pseudohalides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of an amide intermediate can yield the desired this compound product .
Scientific Research Applications
Cinacalcet has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Cinacalcet is unique among calcimimetic agents due to its specific mechanism of action and clinical applications. Similar compounds include:
Calcitriol: A vitamin D analog used to treat hypocalcemia and secondary hyperparathyroidism.
Paricalcitol: Another vitamin D analog used to treat secondary hyperparathyroidism.
This compound differs from these compounds in that it directly targets the calcium-sensing receptors, whereas calcitriol and paricalcitol primarily act through vitamin D receptors .
Properties
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHAWDNDOKGFTD-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
364782-34-3 (Hydrochloride) | |
Record name | Cinacalcet [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048286 | |
Record name | Cinacalcet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cinacalcet | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Slightly soluble (in HCl salt form), In water, 9.2X10-2 mg/L at 25 °C /Estimated/, 5.59e-05 g/L | |
Record name | Cinacalcet | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01012 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CINACALCET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cinacalcet | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
1.5X10-7 mm Hg at 25 °C at 25 °C /Estimated/ | |
Record name | CINACALCET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cinacalcet directly lowers parathyroid hormone levels by increasing the sensitivity of the calcium sensing receptors to activation by extracellular calcium, resulting in the inhibition of PTH secretion. The reduction in PTH is associated with a concomitant decrease in serum calcium levels., Calcimimetics are positive allosteric modulators that activate the parathyroid calcium receptor (CaR) and thereby immediately suppress parathyroid hormone (PTH) secretion. Preclinical studies have demonstrated that calcimimetics inhibit PTH secretion and parathyroid gland hyperplasia and ameliorates bone qualities in rats with chronic renal insufficiency. Clinical trials with cinacalcet hydrochloride, a calcimimetic compound, have shown that calcimimetics possess lowering effects not only on serum PTH levels but also on serum phosphorus levels in dialysis patients with secondary hyperparathyroidism (2HPT). Thus, calcimimetics have considerable potential as an innovative medical approach to manage 2HPT. In this review, the similarities are extrapolated between the pharmacological effect of calcimimetics on the set point of Ca-regulated PTH secretion and clinical observations in affected subjects with activating CaR mutations., Cinacalcet is a calcimimetic agent that increases the sensitivity of the calcium-sensing receptor to activation by extracellular calcium. Secondary hyperparathyroidism (HPT) in patients with chronic kidney disease (CKD) is a progressive disease, associated with increases in PTH levels and derangements in calcium and phosphorus metabolism. Increased PTH stimulates osteoclastic activity, resulting in cortical bone resorption and bone marrow fibrosis. The goals of treatment of secondary HPT are to lower levels of PTH, calcium, and phosphorus in the blood in order to prevent progressive bone disease and the systemic consequences of disordered mineral metabolism. In CKD patients on dialysis with uncontrolled secondary HPT, reductions in PTH are associated with a favorable impact on bone specific alkaline phosphatase, bone turnover, and bone fibrosis. The calcium sensing receptor on the surface of the chief cell of the parathyroid gland is the principal regulator of PTH secretion. Cinacalcet directly lowers PTH levels by increasing the sensitivity of the calcium sensing receptor to extracellular calcium. The reduction in PTH is associated with a concomitant decrease in serum calcium levels., Oral cinacalcet hydrochloride (HCl) is the first in a new class of therapeutic agents, the calcimimetics, and has a novel mechanism of action. It directly modulates the principal regulator of parathyroid hormone (PTH) secretion, namely the calcium-sensing receptor (CaR) on the chief cells in the parathyroid gland. Cinacalcet HCl reduces circulating PTH levels by increasing the sensitivity of the CaR to extracellular calcium. In three pivotal phase III, 26-week, randomised, double-blind, multicentre trials in chronic kidney disease (CKD) patients (n = 1136) on dialysis with uncontrolled secondary hyperparathyroidism (HPT), a significantly higher proportion of oral cinacalcet HCl 30-180 mg/day than placebo recipients achieved a reduction in intact PTH levels to < or =250 pg/mL. Cinacalcet HCl treatment also simultaneously lowered serum calcium and phosphorus, and calcium-phosphorous product levels. Notably, cinacalcet HCl proved effective in a broad range of CKD patients on dialysis with uncontrolled secondary HPT, regardless of disease severity, duration of dialysis treatment, dialysis modality, race, age, gender, or concurrent phosphate binder or vitamin D sterol use. Cinacalcet HCl (60-360 mg/day) also reduced elevated serum calcium levels by > or =1 mg/dL in 15 of 21 (71%) patients with parathyroid carcinoma in an open-label, multicentre, dose-titration trial. Cinacalcet HCl was generally well tolerated in clinical trials. Most treatment-emergent adverse events were mild to moderate in severity. /Cinacalcet hydrochloride/ | |
Record name | Cinacalcet | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01012 | |
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Record name | CINACALCET | |
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CAS No. |
226256-56-0 | |
Record name | Cinacalcet | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=226256-56-0 | |
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Record name | Cinacalcet [USAN:INN:BAN] | |
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Record name | Cinacalcet | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01012 | |
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Record name | N-[(1R)-1-(naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride (1:1) | |
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Record name | CINACALCET | |
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Record name | CINACALCET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |
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Record name | Cinacalcet | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cinacalcet acts as an allosteric activator of the Calcium-Sensing Receptor (CaSR) [, , , ]. This activation increases the receptor's sensitivity to extracellular calcium [, , ]. As a result, the parathyroid gland interprets even normal calcium levels as high, leading to a decrease in parathyroid hormone (PTH) secretion [, , , ]. This reduction in PTH, in turn, helps regulate serum calcium and phosphorus levels [, , , ].
ANone: Unfortunately, the provided research papers primarily focus on the clinical application and effects of this compound. Details regarding its molecular formula, weight, and spectroscopic data are not extensively discussed. For this type of information, it would be best to consult a chemical database or the drug's official documentation.
A: Studies have explored both daily and intermittent dosing regimens for this compound []. Research suggests that both methods effectively control PTH levels in patients with secondary hyperparathyroidism undergoing hemodialysis []. This finding suggests that intermittent dosing could be a viable option for improving drug compliance and cost-effectiveness [].
A: Studies have shown that a treatment algorithm incorporating this compound leads to a higher rate of patients achieving Kidney Disease Outcomes Quality Initiative (KDOQI) targets for secondary hyperparathyroidism compared to conventional therapy with vitamin D and phosphate binders alone []. This improved control over PTH, calcium, and phosphorus levels is particularly noticeable in patients with less severe disease [].
A: Research suggests that a 6-month treatment regimen with this compound may contribute to a reduction in oxidative stress markers, specifically Advanced Oxidation Protein Products (AOPP), in hemodialysis patients with secondary hyperparathyroidism []. While the exact mechanism needs further investigation, this finding indicates a potential additional benefit of this compound beyond its primary effect on PTH levels [].
A: Although this compound is generally effective, some patients exhibit resistance to its therapeutic effects [, ]. Possible mechanisms include:
- Defective sensitivity of parathyroid cells to this compound [].
- Reduced expression of the Calcium-Sensing Receptor (CaSR) in parathyroid glands [, ].
- Drug interactions, particularly with medications that induce CYP3A4 metabolism, such as efavirenz [].
- Advanced nodular hyperplasia in larger parathyroid glands [].
- High baseline PTH levels despite greater absolute reductions in PTH with this compound [].
ANone: While the research doesn't pinpoint specific biomarkers uniquely linked to this compound efficacy, it highlights the importance of monitoring several parameters:
- iPTH Levels: Regularly assessing iPTH levels is crucial for adjusting this compound dosage and evaluating treatment response [, , , , , , , ].
- Calcium and Phosphate Levels: Monitoring serum calcium and phosphate levels helps manage the risk of hypocalcemia, hyperphosphatemia, and their associated complications [, , , , , , ].
- Bone Turnover Markers: Measuring bone turnover markers like BSAP and NTx can offer insights into this compound's effect on bone remodeling [].
- Oxidative Stress Markers: Assessing oxidative stress markers such as AOPP and TAS/TAC might help understand this compound's potential benefits beyond PTH control [].
A: this compound is metabolized through cytochrome P450 (CYP) isoenzymes, particularly CYP3A4, 2D6, and 1A2 []. Co-administration with drugs that induce or inhibit these enzymes can alter this compound's efficacy. For example:
- Efavirenz: This HIV medication induces CYP3A4, potentially reducing this compound's effectiveness in some patients [].
- CYP3A4 and CYP1A2 inducers or inhibitors: Dose adjustments of this compound may be necessary when used concomitantly with such medications [].
ANone: The provided research focuses on the clinical aspects of this compound. Unfortunately, information regarding its environmental impact and degradation is limited in these papers. Assessing such ecological effects generally requires specific studies focusing on the drug's fate and effects in the environment.
ANone: this compound offers several potential advantages over other treatments for secondary hyperparathyroidism:
- Oral Administration: As an oral medication, this compound offers convenience and may improve patient compliance compared to intravenous therapies [, ].
- Reduced Parathyroidectomy Rates: this compound effectively controls PTH in many patients, potentially delaying or even eliminating the need for parathyroidectomy [, , , , , ].
- Targeted Action: By specifically targeting the CaSR, this compound offers a more focused approach compared to therapies that broadly impact calcium and phosphate homeostasis [, , , ].
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